molecular formula C12H11N3O2S B5593185 3-(5-Ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one

3-(5-Ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one

Cat. No.: B5593185
M. Wt: 261.30 g/mol
InChI Key: OYGXHSBJDKMWIB-UHFFFAOYSA-N
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Description

3-(5-Ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one is a heterocyclic compound that features a fused oxazole and pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo[5,4-d]pyrimidines, including 3-(5-Ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one, typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .

Scientific Research Applications

Properties

IUPAC Name

3-(5-ethylthiophen-2-yl)-5-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-3-7-4-5-8(18-7)10-9-11(17-14-10)13-6-15(2)12(9)16/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGXHSBJDKMWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NOC3=C2C(=O)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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